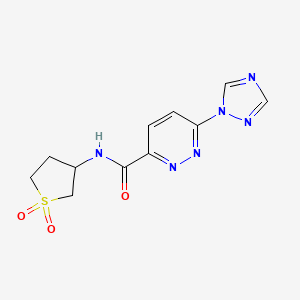

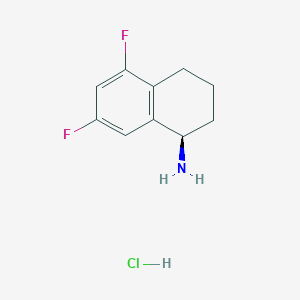

![molecular formula C21H18N2O4 B2801754 1-[4-[[4-(2,5-二氧代吡咯烷-1-基)苯基]甲基]苯基]吡咯烷-2,5-二酮 CAS No. 17655-94-6](/img/structure/B2801754.png)

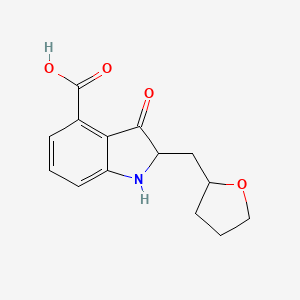

1-[4-[[4-(2,5-二氧代吡咯烷-1-基)苯基]甲基]苯基]吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .

Synthesis Analysis

A new mannich base 1-[(2,5-dioxopyrrolidin-1-yl)(phenyl)methyl] thiourea has been synthesized by the direct condensation of thiourea, succinimide, and benzaldehyde . The structure of this mannich base has been elucidated on the basis of micro elemental analysis, IR, 1H NMR, 13C NMR, Mass, and UV–Visible Techniques .Molecular Structure Analysis

The crystal structure of the title compound C12H13N3O2S was determined . It crystallizes in the monoclinic system, space group P21/c with a = 10.8234 (7) Å, b = 6.0355 (5) Å, c = 19.3692 (14) Å, β = 100.540 (3)°, Z = 4 and V = 1243.94 (16) Å3 . The structure was solved by the full-matrix least squares on F2 and had a refined R value of 0.0465 for 1,964 observed reflections .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity has also been investigated .科学研究应用

抗炎和免疫调节潜力

- 某些吡咯烷-2,5-二酮衍生物,结构类似于1-[4-[[4-(2,5-二氧吡咯烷-1-基)苯基]甲基]苯基]吡咯烷-2,5-二酮,已被研究其抗炎和免疫调节作用。具体来说,从樟芝子实体中提取的化合物被发现对巨噬细胞介导的反应发挥免疫刺激和抗炎作用 (Chien 等人,2008 年)。

抗惊厥特性

- 吡咯烷-2,5-二酮衍生物已被合成并评估其抗惊厥活性。其中一些衍生物在电诱发癫痫发作中显示出显着的保护作用,表明其在癫痫治疗中的潜在用途 (Kamiński 等人,2013 年)。

抗癌和抗氧化研究

- 涉及 4-(吡咯烷-2,5-二酮-1-基)苯酚的研究,一种与 1-[4-[[4-(2,5-二氧吡咯烷-1-基)苯基]甲基]苯基]吡咯烷-2 的结构类似的化合物,5-二酮,突出了其抗癌和抗炎活性。该化合物对癌细胞系表现出显着的抑制作用和较高的抗炎活性,表明其作为抗癌和抗炎剂的潜力 (Zulfiqar 等人,2021 年)。

光伏特性

- 与吡咯烷-2,5-二酮相关的化合物的分子工程已被探索,以改善小分子电子给体的光电和光伏特性。这种工程可以显着提高能量转换效率,表明在太阳能技术中的潜在应用 (Hundal 等人,2019 年)。

金属配合物和生物活性

- 涉及吡咯烷-2,5-二酮衍生物的金属配合物的合成已得到研究,重点是它们的生物活性。这些与钴、镍、铜和锌等金属形成的配合物已通过各种技术表征,表明在生物无机化学领域具有广泛的应用 (Vendan 等人,2010 年)。

缓蚀

- 某些 1H-吡咯-2,5-二酮衍生物已被确定为盐酸介质中碳钢腐蚀的有效有机抑制剂。这表明它们在涉及腐蚀防护的工业过程中具有潜在应用 (Zarrouk 等人,2015 年)。

抗氧化活性

- 源自吡咯烷-2,5-二酮的曼尼希碱,包括 1-[(吡啶-2-基氨基)甲基]吡咯烷-2,5-二酮,已对其抗氧化活性进行了研究。这些化合物已显示出对抗氧化应激的潜力,表明它们在抗氧化疗法中的适用性 (Boobalan 等人,2014 年)。

作用机制

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

未来方向

属性

IUPAC Name |

1-[4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPLSPSJTBPMIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)

![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)